![molecular formula C12H16N4O2S2 B7556574 [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine](/img/structure/B7556574.png)
[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine, also known as BZTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BZTP is a sulfonamide derivative that contains a benzothiadiazole moiety and a piperidine group.
Mechanism of Action
The mechanism of action of [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine has been shown to inhibit the activity of protein kinases, including AKT and ERK, which are involved in cell proliferation and survival. [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine has also been reported to activate the p38 MAPK pathway, which is involved in stress response and apoptosis.
Biochemical and Physiological Effects:
[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine has been shown to have various biochemical and physiological effects in cells and tissues. In cancer cells, [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine has been reported to induce cell cycle arrest and apoptosis by regulating the expression of cell cycle and apoptosis-related proteins. In Alzheimer's disease models, [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine has been found to reduce oxidative stress and inflammation in the brain and improve cognitive function. In Parkinson's disease models, [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine has been shown to protect dopaminergic neurons from oxidative stress-induced damage and improve motor function.
Advantages and Limitations for Lab Experiments
One of the main advantages of [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine in lab experiments is its potential therapeutic application in various diseases. [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine has been shown to have a high selectivity for cancer cells and minimal toxicity to normal cells, making it a promising candidate for cancer therapy. [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine has also been found to have neuroprotective effects in Alzheimer's and Parkinson's disease models, indicating its potential as a neuroprotective agent. However, one of the limitations of [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine, including the optimization of its synthesis method, the elucidation of its mechanism of action, and the evaluation of its therapeutic potential in various diseases. Further studies are needed to determine the optimal dosage and administration route of [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine in preclinical and clinical trials. Additionally, the development of [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine derivatives with improved solubility and bioavailability may enhance its therapeutic efficacy. Overall, [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine has the potential to become a valuable therapeutic agent in the treatment of cancer, Alzheimer's disease, and Parkinson's disease, and further research is warranted to explore its full potential.
Synthesis Methods
The synthesis of [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine can be achieved through a multi-step procedure that involves the reaction of 2-amino-5-chlorobenzothiazole with sodium hydrosulfite to form 2-amino-5-chlorobenzothiazole-7-sulfonic acid. This intermediate is then reacted with piperidine and formaldehyde to yield [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine. The purity of the final product can be enhanced through recrystallization using a suitable solvent.
Scientific Research Applications
[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing the expression of oncogenic proteins. In Alzheimer's disease research, [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine has been reported to enhance cognitive function and reduce amyloid-beta accumulation in the brain. In Parkinson's disease research, [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine has been found to protect dopaminergic neurons from oxidative stress-induced damage.
properties
IUPAC Name |
[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S2/c13-8-9-4-6-16(7-5-9)20(17,18)11-3-1-2-10-12(11)15-19-14-10/h1-3,9H,4-8,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLLHECLEOAFSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)S(=O)(=O)C2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.